molecular formula C15H21N3O B13878630 4,4-dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one

4,4-dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one

Cat. No.: B13878630
M. Wt: 259.35 g/mol
InChI Key: ALTWLMOWJQKIRS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one is a heterocyclic compound that features a quinazolinone core with a piperidine ring and two methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)piperidine-1-carboxylic acid tert-butyl ester with hydrochloric acid in dioxane, followed by further treatment with ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4,4-Dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific receptors or enzymes .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one is unique due to its specific combination of a quinazolinone core with a piperidine ring and two methyl groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

4,4-dimethyl-3-piperidin-4-yl-1H-quinazolin-2-one

InChI

InChI=1S/C15H21N3O/c1-15(2)12-5-3-4-6-13(12)17-14(19)18(15)11-7-9-16-10-8-11/h3-6,11,16H,7-10H2,1-2H3,(H,17,19)

InChI Key

ALTWLMOWJQKIRS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2NC(=O)N1C3CCNCC3)C

Origin of Product

United States

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